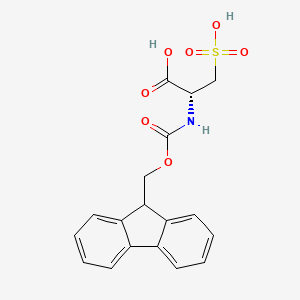

Fmoc-L-cysteic acid

説明

Fmoc-L-cysteic acid is an Fmoc protected cysteine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, which is a critical component of protein structure .

Synthesis Analysis

Fmoc-L-cysteic acid is synthesized by hydrothiolation of L-cysteine with 3-mercaptopropionic acid, which leads to the formation of a disulfide bond . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis

The molecular formula of Fmoc-L-cysteic acid is C18H17NO7S . It contains total 46 bond(s); 29 non-H bond(s), 16 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 2 hydroxyl group(s), and 1 sulfonic (thio-/dithio-) acid(s) .Chemical Reactions Analysis

Fmoc-L-cysteic acid is a reactive thiol that can be used for the synthesis of peptides and proteins . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-L-cysteic acid is an off-white solid . It has a molecular weight of 391.40 . The melting point is between 245 - 254 °C .科学的研究の応用

Solid Phase Peptide Synthesis (SPPS)

Fmoc-L-cysteic acid plays a crucial role in SPPS , which is a widely used method for synthesizing peptides. The Fmoc group protects the amino acid during the synthesis process, and its removal is a key step in the formation of peptide bonds . This method is particularly useful for creating peptides with unnatural modifications or site-specific tags, which are essential for various biological studies and drug development .

Synthesis of Unusual Amino Acids

As an unusual amino acid, Fmoc-L-cysteic acid is used to synthesize analogs of cysteine and methionine. These analogs are important for studying protein structure and function, as well as for the development of peptides with unique properties .

Creation of Cya-Peptides

The use of Fmoc-cysteic acid allows researchers to obtain Cya-peptides containing sensitive amino acids without the need for an additional oxidation step. This is particularly beneficial when working with amino acids that are prone to oxidation .

Fmoc-L-cysteic acid is a protected derivative that facilitates the introduction of highly polar amino acids into peptides. This is significant for the quantification of sensitive amino acids and for obtaining peptides as a post-translational modification or by-product during synthesis .

Antimicrobial and Antithrombotic Studies

Peptides synthesized using Fmoc-L-cysteic acid can exhibit various biological activities, including antimicrobial and antithrombotic effects. These peptides are valuable for environmental studies and the development of new therapeutic agents .

Materials Science Applications

Due to their self-assembling properties, peptides involving Fmoc-L-cysteic acid are increasingly important in materials science. They can be used to create novel materials with specific structural and functional properties .

作用機序

Target of Action

Fmoc-L-cysteic acid is an Fmoc-protected cysteine derivative . The primary target of this compound is the amine group of amino acids . The Fmoc group serves as a protecting group for the amine, allowing it to participate in peptide synthesis without unwanted side reactions .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the formation of an Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-L-cysteic acid plays a crucial role in the synthesis of peptides . The Fmoc group allows for the selective protection and deprotection of the amine group, enabling the stepwise assembly of amino acids into peptides . This is particularly important in solid-phase peptide synthesis (SPPS), a common method for producing peptides .

Result of Action

The primary result of the action of Fmoc-L-cysteic acid is the successful synthesis of peptides. By protecting the amine group during synthesis, Fmoc-L-cysteic acid allows for the controlled assembly of amino acids into complex peptide structures . Once the peptide has been fully assembled, the Fmoc group can be removed, yielding the final product .

Action Environment

The action of Fmoc-L-cysteic acid is highly dependent on the conditions of the peptide synthesis process. The introduction and removal of the Fmoc group require specific reagents and conditions . For example, the Fmoc group is introduced using Fmoc-Cl and removed using a solution of piperidine in N,N-dimethylformamide (DMF) . Therefore, the efficacy and stability of Fmoc-L-cysteic acid are highly dependent on the precise control of these conditions.

Safety and Hazards

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTKUPGRCQCTTA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673984 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-sulfo-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-cysteic acid | |

CAS RN |

751470-47-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-sulfo-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=751470-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-sulfo-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

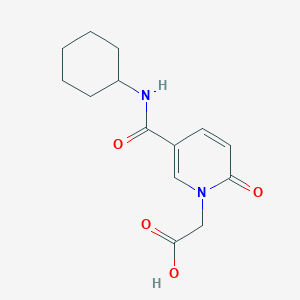

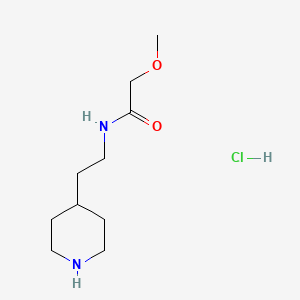

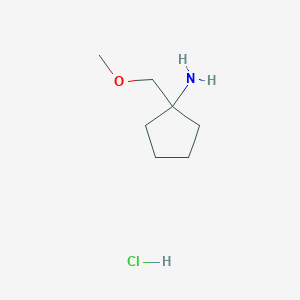

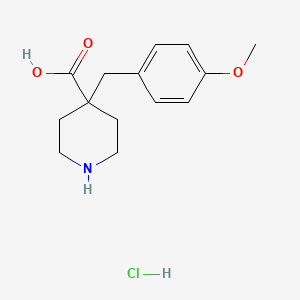

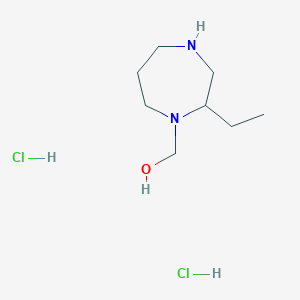

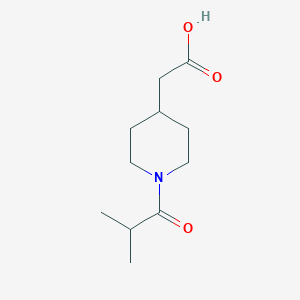

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390264.png)

![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1390265.png)

![4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1390269.png)

![{[5-(3,4-Dimethoxyphenyl)isoxazol-3-YL]-methyl}amine hydrochloride](/img/structure/B1390270.png)

![[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1390274.png)

![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)

![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B1390280.png)

![3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride](/img/structure/B1390283.png)